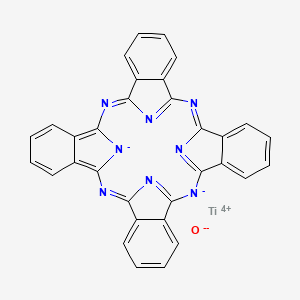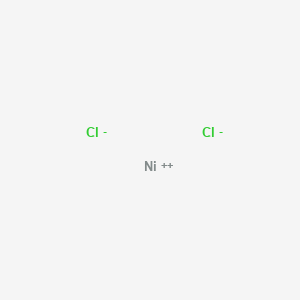
Nickel-63(II) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel-63(II) chloride is a chemical compound with the formula NiCl₂. It is a radioactive isotope of nickel, primarily used in scientific research and various industrial applications. Nickel-63 has a half-life of approximately 101.2 years and decays to copper-63 through beta decay . The compound is typically available in the form of a chloride solution or as a dried chloride solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel-63(II) chloride can be synthesized through neutron capture on enriched nickel-62. The irradiated target is then dissolved, followed by anion and cation exchange purification to obtain a chloride solution in hydrochloric acid . Another method involves the chemical reduction of nickel ammine and alkylamine complexes by hydrazine in an aqueous solution .
Industrial Production Methods
Industrial production of this compound involves the neutron activation of nickel-62 in a nuclear reactor. The irradiated nickel is then processed to separate nickel-63 from other isotopes and impurities. The purified nickel-63 is then converted to this compound through chemical reactions involving hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
Nickel-63(II) chloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel(III) compounds.
Reduction: It can be reduced to metallic nickel using reducing agents like hydrazine.
Substitution: This compound can undergo substitution reactions with ligands such as amines, thiols, and phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Hydrazine and lithium aluminum hydride are commonly used reducing agents.
Substitution: Ligands such as ammonia, ethylene glycol, and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Nickel(III) chloride and other nickel(III) compounds.
Reduction: Metallic nickel.
Substitution: Various nickel-ligand complexes.
Scientific Research Applications
Nickel-63(II) chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of nickel-63(II) chloride involves its interaction with molecular targets and pathways. In biological systems, this compound can bind to DNA and proteins, leading to changes in their structure and function . The compound can also interact with enzymes, such as DNA topoisomerase I, to induce cleavage and inhibit cell proliferation .
Comparison with Similar Compounds
Nickel-63(II) chloride can be compared with other nickel(II) compounds, such as:
- Nickel(II) fluoride
- Nickel(II) bromide
- Nickel(II) iodide
- Nickel(II) sulfate
- Nickel(II) acetate
Uniqueness
This compound is unique due to its radioactive properties, which make it valuable for research and industrial applications that require radioactive tracers or sources of beta radiation . Other nickel(II) compounds do not possess these radioactive characteristics and are primarily used for their chemical reactivity and catalytic properties .
Properties
CAS No. |
83864-14-6 |
|---|---|
Molecular Formula |
Cl2Ni |
Molecular Weight |
129.60 g/mol |
IUPAC Name |
nickel(2+);dichloride |
InChI |
InChI=1S/2ClH.Ni/h2*1H;/q;;+2/p-2 |
InChI Key |
QMMRZOWCJAIUJA-UHFFFAOYSA-L |
Canonical SMILES |
[Cl-].[Cl-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12509034.png)

![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2,5-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12509043.png)
![trisodium 5-[(6-carboxylato-3,4,5-trihydroxyoxan-2-yl)oxy]-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B12509050.png)
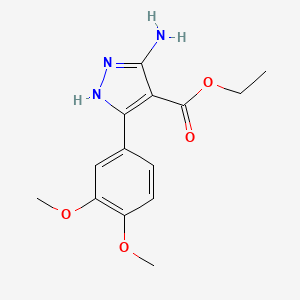
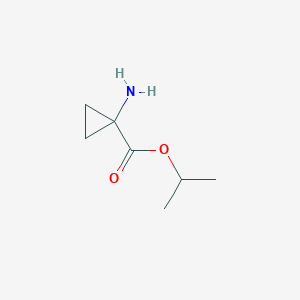
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride](/img/structure/B12509059.png)
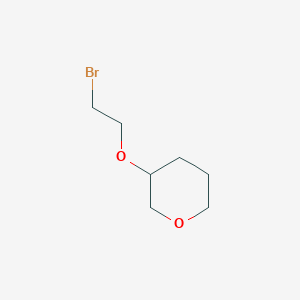

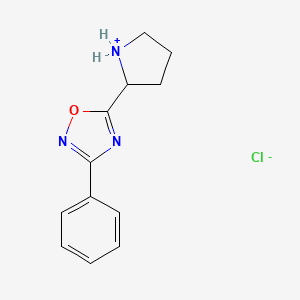
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid](/img/structure/B12509078.png)
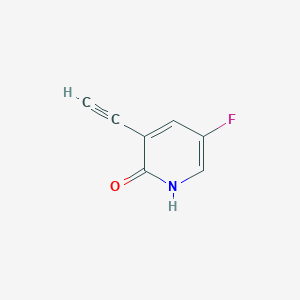
![3-({4,5-Dihydroxy-6-methyl-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chromen-4-one](/img/structure/B12509095.png)
